(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
Description
(3-Chloro-6-methyl-1-benzothiophen-2-yl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a methanone derivative featuring a benzothiophene core substituted with chlorine and methyl groups at the 3- and 6-positions, respectively. The methanone bridge connects this heterocyclic system to a partially saturated isoquinoline moiety.
Properties
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c1-12-6-7-15-16(10-12)23-18(17(15)20)19(22)21-9-8-13-4-2-3-5-14(13)11-21/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGVLNKJCSNTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC4=CC=CC=C4C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves a series of organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like ethanol or water.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: (4-Chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (Compound 1b)
Compound 1b (from ) shares the methanone functional group but diverges in its aromatic systems. Instead of a benzothiophene and isoquinoline, it features two substituted phenyl rings:
- Ring A : 4-Chlorophenyl (electron-withdrawing Cl substituent).
- Ring B : 2,3,4-Trimethoxy-6-methylphenyl (electron-donating methoxy and methyl groups).
Key Structural Differences:
Physicochemical Properties:
- Melting Point: Compound 1b exhibits a moderate mp (99–101°C), suggesting moderate crystallinity influenced by methoxy groups . The target compound’s mp is unavailable but may differ due to the benzothiophene’s rigidity and isoquinoline’s partial saturation.
- NMR Signatures: Compound 1b’s ¹H-NMR shows distinct methoxy (δ 3.67–3.83 ppm) and aromatic proton signals (δ 6.63–7.86 ppm) . The target compound’s NMR would likely display benzothiophene-related deshielding and isoquinoline NH/CH₂ signals.
Bioactivity Considerations
For methanones, substituent patterns critically modulate interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., Cl) : Enhance stability and binding to electrophilic sites.
- Methoxy groups : Increase solubility and modulate steric effects.
Compound 1b’s trimethoxy substitutions may enhance solubility compared to the target compound’s benzothiophene-isoquinoline system, which could exhibit greater lipophilicity and membrane permeability.
Research Implications and Gaps
- Structural Insights: The benzothiophene-isoquinoline system in the target compound may offer unique electronic properties compared to phenyl-based analogs like 1b, warranting further computational (e.g., DFT) or spectroscopic studies.
- Synthetic Challenges: The dihydroisoquinoline moiety’s partial saturation could introduce stereochemical complexity absent in 1b.
- Bioactivity Potential: underscores the need to evaluate how substituents influence insecticidal or pharmacological activity, though direct data remain lacking .
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